molecular formula C9H11NO3 B7819584 (2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate

(2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate

Cat. No.: B7819584
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-ZETCQYMHSA-N
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Preparation Methods

The synthesis of (2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar small molecule inhibitors often involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .

Chemical Reactions Analysis

(2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the role of PKD in various biochemical pathways.

    Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.

    Medicine: It has potential therapeutic applications in diseases where PKD is implicated, such as cancer and cardiovascular diseases.

    Industry: It can be used in the development of new drugs targeting PKD

Mechanism of Action

(2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate exerts its effects by inhibiting protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway, which is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets include PKD1, PKD2, and PKD3, and the pathways involved are primarily related to cell proliferation and survival .

Comparison with Similar Compounds

(2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate is unique compared to other PKD inhibitors due to its specific ability to maintain stem cell pluripotency. Similar compounds include:

These compounds share some functional similarities but differ in their specific targets and applications.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-(2-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)[O-])[NH3+])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-92-9
Record name (-)-o-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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